

# Technical Guide: -Methylene-3-Methoxybenzeneacetic Acid

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)prop-2-enoic acid  
Cat. No.: B8654541

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## Nomenclature, Synthesis, and Reactivity Profile

### Executive Summary

-Methylene-3-methoxybenzeneacetic acid is a bifunctional aromatic intermediate belonging to the class of atropic acid derivatives. Structurally, it consists of a phenylacetic acid core functionalized with a methoxy group at the meta (3-) position and an exocyclic methylene group (

) at the

-position.

This compound represents a critical building block in medicinal chemistry, particularly as a precursor for

-substituted phenylpropionic acids (NSAID analogs) and as a monomer for functionalized polystyrenes. Its

-unsaturated carboxylic acid moiety makes it a potent Michael acceptor, capable of covalent interactions with nucleophilic cysteine residues in biological targets, which necessitates specific handling protocols.

## Nomenclature and Synonyms

Accurate identification of this compound requires navigating between IUPAC systematic naming and historical trivial names derived from tropic/atropic acid.

### Primary Identifiers

Naming Convention	Name	Notes
IUPAC Name	2-(3-Methoxyphenyl)acrylic acid	Preferred systematic name.
IUPAC Variant	2-(3-Methoxyphenyl)prop-2-enoic acid	Explicit unsaturation indexing.
CA Index Name	Benzeneacetic acid, -methylene-3-methoxy-	Chemical Abstracts Service (CAS) style.
Trivial Name	3-Methoxyatropic acid	Derived from Atropic acid (2-phenylacrylic acid).
Descriptive	-Methylene-m-methoxy-phenylacetic acid	Common in older literature.

### Structural Code

- SMILES:COc1cccc(c1)C(=C)C(=O)O
- InChI Key: (Analogous to Atropic Acid derivatives)
- Molecular Formula:`ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`

[1][2][3][4]

- Molecular Weight: 178.19 g/mol [2]

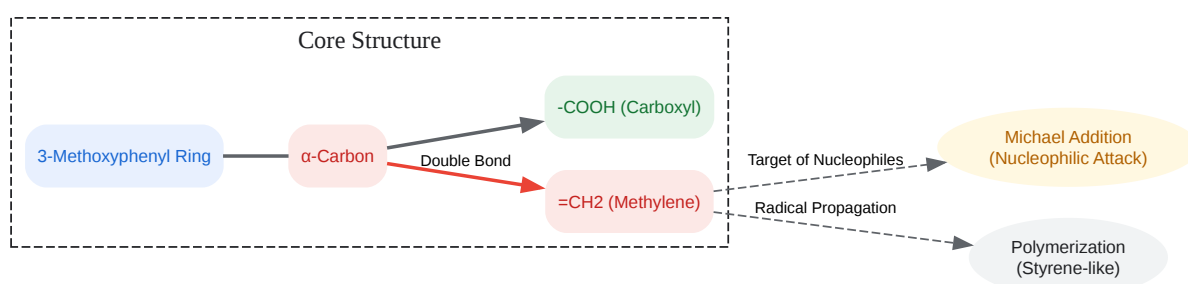
## Chemical Structure & Reactivity Logic

The molecule's reactivity is defined by the conjugation of the carboxylic acid with the exocyclic double bond, creating an electron-deficient

-carbon.

### 3.1 Structural Visualization

The following diagram illustrates the core connectivity and the distinct "alpha-methylene" functionality that drives its reactivity.



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Figure 1: Structural connectivity of 2-(3-methoxyphenyl)acrylic acid highlighting the reactive alpha-methylene center.

### 3.2 Reactivity Profile

- Michael Addition: The

-methylene group is highly susceptible to nucleophilic attack (e.g., thiols, amines). In drug design, this feature is often exploited to design Targeted Covalent Inhibitors (TCIs).

- Polymerization: Similar to styrene, the exocyclic double bond can undergo radical polymerization, leading to functionalized poly(atropic acid) derivatives used in hydrogels.
- Hydrogenation: Catalytic hydrogenation of the double bond yields 2-(3-methoxyphenyl)propionic acid, a structural analog of NSAIDs like Ketoprofen or Fenoprofen.

## Synthetic Pathways

Synthesis of

-methylene-3-methoxybenzeneacetic acid typically avoids direct carboxylation of styrenes due to selectivity issues. The most robust protocols involve "methylenation" of phenylacetic acid precursors.

### Protocol A: Hydroxymethylation-Elimination (Industrial Standard)

This route uses the saturated acid as the starting material.

- Starting Material: 3-Methoxyphenylacetic acid (CAS 1798-09-0).<sup>[5]</sup>
- Reagents: Formaldehyde (HCHO), Base (KOH or ).
- Mechanism:
  - Aldol-like Condensation: The enolate of the phenylacetic acid attacks formaldehyde to form the -hydroxymethyl intermediate (Tropic acid derivative).
  - Dehydration: Spontaneous or acid-catalyzed elimination of water yields the -methylene product.

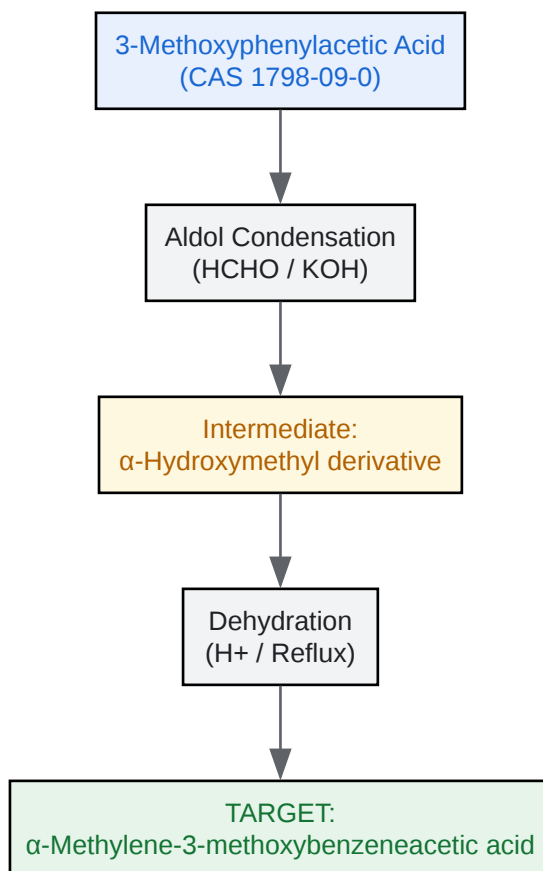
Step-by-Step Workflow:

- Dissolve 3-methoxyphenylacetic acid (1.0 eq) in aqueous KOH (2.5 eq) at 0°C.
- Add Formaldehyde (37% aq. solution, 1.5 eq) dropwise.
- Stir at room temperature for 24 hours (Tropic acid formation).
- Acidify to pH 1 with HCl and reflux for 2 hours to drive dehydration.

- Extract with Ethyl Acetate, dry over \_\_\_\_\_, and recrystallize from Hexane/EtOAc.

## Protocol B: Perkin-Type Condensation

- Starting Material: 3-Methoxybenzaldehyde.
- Reagents: Acetic Anhydride, Sodium Acetate.
- Note: This typically yields Cinnamic acid (3-phenylacrylic acid). To get the 2-phenyl (atropic) isomer, specific conditions or alternative precursors (like phenylmalonic acids) are required. Protocol A is preferred for specificity.



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Figure 2: Synthetic route via hydroxymethylation of phenylacetic acid.

## Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Technique	Expected Signal	Interpretation
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	6.40 (s, 1H), 5.95 (s, 1H)	Geminal vinylic protons of the group. Distinctive singlet pair.
<sup>1</sup> H NMR	3.80 (s, 3H)	Methoxy group (-OCH <sub>3</sub> ).
<sup>13</sup> C NMR	170-172 ppm	Carboxyl Carbon (C=O).
<sup>13</sup> C NMR	140-145 ppm	Quaternary -Carbon.
IR Spectroscopy	1680-1700 cm	Conjugated C=O stretch (Acid).
IR Spectroscopy	1620-1630 cm	C=C stretch (Exocyclic double bond).

## Applications in Drug Development

- **Covalent Fragments:** Used in Fragment-Based Drug Discovery (FBDD) to screen for cysteine-reactive pockets in enzymes (e.g., Cathepsins, Kinases).
- **Prodrug Design:** The carboxylic acid can be esterified to improve permeability, while the Michael acceptor moiety can be tuned to react with glutathione for metabolic clearance studies.
- **Impurity Standards:** This compound serves as a reference standard for the degradation of "3-methoxy" NSAID analogs or related phenylacetic acid drugs (e.g., impurities in the synthesis of Tapentadol precursors).

## References

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